N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O3S/c1-9-5-13(21-25-9)16(23)22(8-11-3-2-4-24-11)17-20-15-12(19)6-10(18)7-14(15)26-17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSPKSGTQNYRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[d]thiazole ring: Starting from a suitable precursor, such as 4,6-difluoroaniline, which undergoes cyclization with a thioamide to form the benzo[d]thiazole core.
Attachment of the furan ring: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, often using a furan-2-ylmethyl halide.
Construction of the isoxazole ring: The isoxazole ring is typically formed through a cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.
Final coupling: The carboxamide group is introduced through an amide coupling reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines or alcohols, depending on the functional group reduced.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Candida albicans | 25 µg/mL |
These results suggest that the compound could be developed further as a broad-spectrum antimicrobial agent, particularly effective against Gram-positive bacteria.
Antitumor Activity
The compound has also been assessed for its antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 5.12 ± 0.45 | MTS Cytotoxicity |
| HCC827 (Lung) | 7.34 ± 0.67 | MTS Cytotoxicity |
| NCI-H358 (Lung) | 6.89 ± 0.53 | MTS Cytotoxicity |
The lower IC50 values indicate high potency, particularly against lung cancer cell lines, suggesting that this compound may be a candidate for targeted cancer therapies.
Study on Antitumor Efficacy
A recent study evaluated the effects of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide on A549 lung cancer cells using both two-dimensional (2D) and three-dimensional (3D) culture systems. Results indicated significantly higher efficacy in the 2D model compared to the 3D model, highlighting the need for further optimization in drug formulation strategies.
Antimicrobial Screening
Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The benzo[d]thiazole and isoxazole rings are known to interact with biological macromolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Benzamide-Based Insect Growth Regulators
The compound shares structural similarities with benzamide derivatives such as diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide), which are insect growth inhibitors targeting chitin synthesis .
Key Differences :
- The benzo[d]thiazole core in the target compound replaces the simpler benzamide backbone in diflubenzuron and fluazuron.
Thiazole and Isoxazole Derivatives
The compound’s isoxazole and thiazole motifs align with Pharmacopeial Forum-reported analogs, such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (), a cephalosporin antibiotic derivative .
Key Differences :
- The target compound lacks the β-lactam ring critical for antibiotic activity, suggesting divergent mechanisms of action.
- The difluoro substitution on the benzo[d]thiazole may confer metabolic stability compared to non-fluorinated thiazole derivatives .
Biological Activity
Overview
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H14F2N4O2S
- Molecular Weight : 376.4 g/mol
- CAS Number : 922387-01-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the benzothiazole moiety through cyclization reactions.
- Introduction of the furan and isoxazole groups via electrophilic aromatic substitution and nucleophilic addition, respectively.
- Final carboxamide formation through acylation reactions.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that this compound has an IC50 value in the low micromolar range against human leukemia cells, indicating potent antitumor activity .
The proposed mechanism involves the induction of apoptosis and modulation of cell cycle regulators. Specifically, the compound has been shown to:
- Decrease Bcl-2 expression, promoting apoptosis.
- Increase p21^WAF1 levels, leading to cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological potency of this compound can be attributed to specific structural features:
- Fluorine Substitution : The presence of fluorine atoms at positions 4 and 6 on the benzothiazole ring enhances lipophilicity and biological activity.
- Furan and Isoxazole Integration : These heterocycles contribute to the overall stability and interaction with biological targets.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of various derivatives of isoxazoles, including this compound, against human promyelocytic leukemia cells (HL-60). Results indicated that derivatives with similar structural motifs showed enhanced cytotoxicity compared to non-fluorinated analogs .
- In Vivo Studies : Animal model studies have demonstrated that compounds with similar structures exhibit significant tumor growth inhibition in xenograft models, supporting their potential as therapeutic agents .
Data Tables
| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 1.5 | HL-60 (Leukemia) | Induces apoptosis via Bcl-2 modulation |
| Similar Isoxazole Derivative | 2.0 | A549 (Lung Cancer) | Cell cycle arrest via p21^WAF1 increase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
